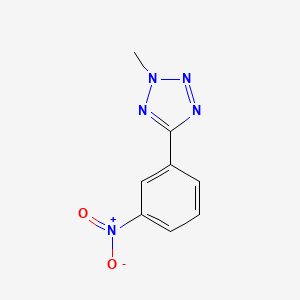

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole

Descripción general

Descripción

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is a heterocyclic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methyl group at the second position and a nitrophenyl group at the fifth position of the tetrazole ring. It has a molecular formula of C8H9N5O2 and a molecular weight of 207.19 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole typically involves the nitration of azoles. One common method is the electrophilic nitration of azoles using nitric acid or a mixture of sulfuric and nitric acids . Another approach involves the oxidation of 5-aminotetrazole derivatives using dinitrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of nitration and oxidation reactions used in laboratory synthesis can be scaled up for industrial production. The choice of reagents and reaction conditions would be optimized for efficiency, yield, and safety.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include dinitrogen peroxide and nitric acid.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various nitro derivatives, while reduction can produce amino derivatives.

Aplicaciones Científicas De Investigación

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-5-nitrotetrazole: Similar in structure but lacks the phenyl group.

5-Aminotetrazole: Contains an amino group instead of a nitro group.

3-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures.

Uniqueness

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is unique due to the combination of its tetrazole ring, methyl group, and nitrophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Actividad Biológica

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is a heterocyclic compound belonging to the tetrazole family, characterized by its unique structure featuring a methyl group and a nitrophenyl substituent. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 207.19 g/mol. The structure comprises a five-membered ring containing four nitrogen atoms and one carbon atom, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Preliminary studies suggest potential anticancer mechanisms, possibly through interactions with microtubules or inhibition of specific enzymes involved in cancer cell proliferation.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of tetrazole derivatives highlighted that compounds similar to this compound displayed minimal inhibitory concentration (MIC) values ranging from 0.1 to 3.2 μg/mL against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis . This suggests that these compounds may be more effective than traditional antibiotics like ciprofloxacin.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound 1 | 0.8 | Staphylococcus aureus |

| Compound 2 | 1.0 | Staphylococcus epidermidis |

| Compound 3 | 3.2 | Escherichia coli |

| Compound 4 | 25.6 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of tetrazole derivatives has been investigated through their ability to stabilize microtubules, which are critical for cell division. Compounds targeting tubulin have shown promise in inhibiting cancer cell growth by disrupting mitotic processes . The mechanism likely involves binding to tubulin, preventing its polymerization, and thus halting cell division.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to antimicrobial or anticancer effects.

- Microtubule Interaction : Similar compounds have been shown to bind to tubulin, affecting its dynamics and stability, which is crucial for cancer therapeutics.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study published in December 2021 demonstrated that several tetrazole derivatives exhibited potent antimicrobial activity against both standard and clinical bacterial strains, outperforming established antibiotics .

- Anticancer Research : Research focusing on microtubule-stabilizing agents has identified tetrazole derivatives as potential leads for treating neuroparasitic infections and other cancers due to their ability to penetrate the blood-brain barrier while exhibiting low toxicity .

Propiedades

IUPAC Name |

2-methyl-5-(3-nitrophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c1-12-10-8(9-11-12)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHGYZUVVIVJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.